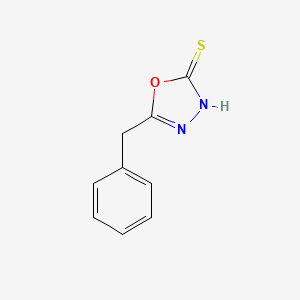

5-Benzyl-1,3,4-oxadiazole-2-thiol

Description

La 5-benzyl-1,3,4-oxadiazole-2(3H)-thione est un composé hétérocyclique contenant un cycle oxadiazole à cinq chaînons.

Propriétés

IUPAC Name |

5-benzyl-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c13-9-11-10-8(12-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARGIBMBTIISQNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NNC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365768 | |

| Record name | 5-benzyl-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23288-90-6 | |

| Record name | 5-benzyl-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-benzyl-1,3,4-oxadiazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Multistep Synthesis via Phenylacetic Acid Hydrazide (Classical Route)

This well-established method involves three main phases:

Phase I: Esterification and Hydrazide Formation

Phenylacetic acid undergoes Fischer esterification to form ethyl-2-phenylacetate. This ester is then reacted with hydrazine hydrate to yield 2-phenylacetohydrazide.Phase II: Cyclization to 5-Benzyl-1,3,4-oxadiazole-2-thiol

The hydrazide intermediate is treated with carbon disulfide in the presence of an alcoholic base (commonly potassium hydroxide in ethanol). This step involves ring closure forming the 1,3,4-oxadiazole-2-thiol core. The reaction is typically refluxed for about 4 hours, during which hydrogen sulfide gas evolves, indicating thiol formation. The product precipitates upon acidification and is purified by recrystallization from ethanol.

Yield: ~87%, melting point ~130°C.

Purity is confirmed by TLC and spectral methods (IR, 1H-NMR).Phase III: Further Functionalization (Optional)

The parent oxadiazole-thiol can be reacted with N-substituted 2-bromoacetamides in DMF with lithium hydride as a base to yield S-substituted derivatives for biological activity studies.

Summary Table for Classical Synthesis

| Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|

| Esterification | Phenylacetic acid, ethanol, acid catalyst | Ethyl-2-phenylacetate | High | Fischer esterification |

| Hydrazide formation | Hydrazine hydrate, ethanol | 2-Phenylacetohydrazide | High | Stirring at room temperature |

| Cyclization | Carbon disulfide, KOH, ethanol, reflux 4h | This compound | 87 | Acidify to pH 3, recrystallize |

One-Pot Synthesis Using Acid Hydrazides and Carbon Disulfide

A more recent method involves a one-pot reaction that combines the cyclization and alkylation steps, offering advantages in efficiency and yield:

Procedure :

Acid hydrazides (such as benzhydrazide) are reacted with carbon disulfide in a polar aprotic solvent like dimethylformamide (DMF) at 70°C for 3.5 to 4 hours to achieve ring closure forming the oxadiazole-2-thiol intermediate. After cooling, an alkyl halide (e.g., benzyl bromide or ethyl iodide) and an organic base such as triethylamine are added at room temperature to alkylate the thiol group, yielding 2-alkylthio-5-aryl-1,3,4-oxadiazoles.Base Selection :

The choice of base is critical. Strong inorganic bases (KOH, NaOH) and solid bases (KF/Al2O3) give poor yields or no reaction. Organic bases like triethylamine and DABCO provide high yields (up to 98%). Triethylamine is preferred for accessibility and efficiency.Advantages :

This method is chemoselective, requires mild conditions, short reaction times, and provides high yields. It also avoids isolation of intermediates, simplifying the process.

Optimization Data for Base Selection

| Entry | Base | Yield of 2-Ethylthio-5-phenyl-1,3,4-oxadiazole (%) |

|---|---|---|

| 1 | None | 0 |

| 2 | KF/Al2O3 | 43 |

| 3 | Tetra-n-butyl ammonium hydroxide (TBAH) | 68 |

| 4 | KOH | 21 |

| 5 | NaOH | 11 |

| 6 | Triethylamine (Et3N) | 98 |

| 7 | DABCO | 80 |

Table: One-Pot Synthesis Yields with Various Substrates

| Entry | Aryl Group (R) | Alkyl Halide (R'X) | Product Description | Reaction Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenyl (C6H5) | BrCH2CO2Et | 2-(Ethoxycarbonylmethylthio)-5-phenyl-1,3,4-oxadiazole | 120 | 96 |

| 2 | 4-Chlorophenyl | BrCH2CO2Et | 2-(Ethoxycarbonylmethylthio)-5-(4-chlorophenyl)-1,3,4-oxadiazole | 50 | 95 |

| 3 | 2-Chlorophenyl | BrCH2CO2Et | 2-(Ethoxycarbonylmethylthio)-5-(2-chlorophenyl)-1,3,4-oxadiazole | 50 | 90 |

| 5 | Phenyl (C6H5) | CH3I | 2-Methylthio-5-phenyl-1,3,4-oxadiazole | 90 | 87 |

The classical multistep method yields high purity this compound with good reproducibility but involves isolation and purification of intermediates.

The one-pot synthesis offers significant advantages in operational simplicity, reaction time, and overall yield, especially when triethylamine is used as the base.

The ring closure with carbon disulfide is a key step in both methods, requiring careful control of temperature and reaction time to ensure complete cyclization.

Alkylation of the thiol group can be efficiently achieved post-cyclization in the one-pot method, expanding the scope for derivative synthesis.

Spectroscopic characterization (IR, 1H-NMR) confirms the formation of the oxadiazole-thiol ring and substitution patterns.

| Preparation Method | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Multistep Classical Synthesis | Phenylacetic acid → ester → hydrazide → CS2/KOH reflux | High purity, well-characterized | Time-consuming, multiple steps |

| One-Pot Synthesis | Acid hydrazides + CS2 + alkyl halide + Et3N in DMF, 70°C | High yield, short time, simple setup | Requires careful base selection |

The preparation of this compound is efficiently achieved by both classical multistep synthesis and modern one-pot methodologies. The one-pot approach, employing triethylamine as a base and DMF as solvent, is particularly advantageous for rapid synthesis with high yields and ease of handling. Both methods rely on the critical cyclization step with carbon disulfide, which forms the characteristic oxadiazole-thiol ring. These methods provide a robust foundation for further functionalization and biological evaluation of this compound class.

Analyse Des Réactions Chimiques

Applications de recherche scientifique

La 5-benzyl-1,3,4-oxadiazole-2(3H)-thione a plusieurs applications de recherche scientifique :

Chimie médicinale : Elle a été étudiée pour son potentiel en tant qu'antibactérien et inhibiteur de l'acétylcholinestérase.

Développement de pesticides : La structure du composé en fait un candidat pour le développement de nouveaux pesticides.

Sciences des matériaux : Ses propriétés uniques sont explorées pour une utilisation dans les polymères et les sciences des matériaux.

Mécanisme d'action

Le mécanisme d'action de la 5-benzyl-1,3,4-oxadiazole-2(3H)-thione implique son interaction avec des cibles moléculaires spécifiques. Par exemple, en tant qu'inhibiteur de l'acétylcholinestérase, il se lie au site actif de l'enzyme, empêchant la dégradation de l'acétylcholine, qui est cruciale pour la transmission des signaux nerveux.

Applications De Recherche Scientifique

Anticancer Activity

5-Benzyl-1,3,4-oxadiazole-2-thiol and its derivatives have shown promising results in anticancer research. Several studies have demonstrated their ability to inhibit the proliferation of various cancer cell lines.

Case Studies:

- Study on Cytotoxicity : A series of oxadiazole derivatives were synthesized and tested against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer). The compounds exhibited significant cytotoxic activity, with some derivatives leading to increased apoptosis in cancer cells .

- Mechanism of Action : The anticancer effects are believed to be linked to the disruption of cellular processes such as DNA replication and repair. For instance, compounds with specific substitutions on the oxadiazole ring showed enhanced activity due to improved interactions with cellular targets .

Antidiabetic Properties

Recent research has explored the potential of this compound as an antidiabetic agent. Its ability to influence glucose metabolism has been a focal point.

Case Studies:

- Glucose Uptake Enhancement : In vitro studies indicated that 5-benzyl-1,3,4-oxadiazole-2-thiol enhances glucose uptake in yeast cells, suggesting its potential role in managing blood sugar levels .

- Mechanistic Insights : The compound appears to activate pathways involved in glucose transport and metabolism, which could be beneficial for diabetic patients .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on various enzymes, particularly those involved in neurodegenerative diseases.

Case Studies:

- Acetylcholinesterase Inhibition : 5-Benzyl-1,3,4-oxadiazole-2-thiol has demonstrated significant inhibition of acetylcholinesterase activity. This is crucial for conditions like Alzheimer’s disease where acetylcholine levels are disrupted .

- Butyrylcholinesterase Activity : Another study highlighted its moderate inhibitory effect on butyrylcholinesterase, indicating a potential dual-action mechanism that could be leveraged for therapeutic applications in neurodegenerative disorders .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of suitable precursors under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure and purity of synthesized compounds.

Synthesis Overview:

| Step | Reaction Type | Key Reagents | Conditions |

|---|---|---|---|

| 1 | Ring Closure | Isonicotinic acid hydrazide + Carbon disulfide | Basic conditions |

| 2 | Alkylation | Substituted phenacyl bromides | Varies by substitution |

| 3 | Nucleophilic Substitution | Aryl piperazines | Varies by substitution |

Mécanisme D'action

The mechanism of action of 5-benzyl-1,3,4-oxadiazole-2(3H)-thione involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of acetylcholine, which is crucial for nerve signal transmission .

Comparaison Avec Des Composés Similaires

Composés similaires

2-Amino-1,3,4-oxadiazole : Connu pour ses propriétés myorelaxantes.

Dérivés de 1,3,4-oxadiazole : Ces composés présentent une gamme d'activités biologiques, notamment des propriétés antimicrobiennes, anti-VIH et anticancéreuses.

Unicité

Activité Biologique

5-Benzyl-1,3,4-oxadiazole-2-thiol (often abbreviated as OXPA) is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Overview of this compound

This compound is characterized by its oxadiazole ring structure, which is known for conferring various biological activities. The compound has been studied for its antidiabetic, antioxidant, antimicrobial, and anticancer properties.

The compound exhibits significant interactions with various enzymes and proteins:

- Antidiabetic Activity : OXPA inhibits alpha-amylase and reduces hemoglobin glycosylation. This inhibition leads to decreased glucose absorption in the intestine and improved glucose metabolism in cells .

- Antioxidant Properties : OXPA demonstrates strong radical scavenging activity and reduces oxidative stress markers in vitro .

Cellular Effects

OXPA influences cellular processes through modulation of signaling pathways and gene expression. For example:

- Glucose Uptake : It enhances glucose uptake in yeast cells, demonstrating potential for managing diabetes .

- Cell Viability : In cancer cell lines, OXPA has shown cytotoxic effects, indicating its potential as an anticancer agent .

Antidiabetic Activity

A study evaluated the antidiabetic potential of OXPA using various in vitro models:

| Concentration (µg/mL) | Glucose Uptake (%) | Hemoglobin Glycosylation Inhibition (%) |

|---|---|---|

| 50 | 49.83±2.06 | 33.83±1.78 |

| 100 | 56.47±2.23 | 38.73±2.06 |

| 200 | 67.61±3.20 | 47.48±3.12 |

| 250 | 72.29±0.83 | 55.83±1.19 |

These results indicate that OXPA significantly enhances glucose uptake and inhibits glycosylation at higher concentrations .

Antioxidant Activity

The antioxidant capacity of OXPA was assessed using different assays:

| Assay Type | Concentration (µg/mL) | Activity (%) |

|---|---|---|

| DPPH Scavenging | 50 | 29.0±0.40 |

| Reducing Power | 100 | 50.9±0.90 |

| Lipid Peroxidation | 250 | 63.6±0.30 |

The data suggests that OXPA possesses notable antioxidant activity across various models .

Antimicrobial Activity

Research has shown that compounds similar to OXPA exhibit antimicrobial properties against various pathogens:

- A comparative study indicated that derivatives of oxadiazole, including those with thiol groups, displayed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Case Studies

Recent studies have highlighted the efficacy of OXPA in specific contexts:

- Anticancer Evaluation : In vitro studies demonstrated that OXPA can inhibit the growth of certain cancer cell lines with a GI50 value ranging from to depending on the specific derivative tested .

- Diabetes Management : A study comparing OXPA with metronidazole showed that OXPA's glucose uptake enhancement was comparable to metronidazole at specific concentrations, indicating its potential as a therapeutic agent for diabetes management .

Q & A

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Cyclization | CS₂, KOH, ethanol, reflux | 70–85% | |

| Benzylation | Benzyl bromide, DMF, triethylamine | 60–75% |

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- IR Spectroscopy: Confirms thiol (-SH) stretches (~2550 cm⁻¹) and C=N/C-S bonds (1600–1650 cm⁻¹) .

- ¹H/¹³C-NMR: Benzyl protons appear as a singlet (~δ 4.5–5.0 ppm), while aromatic protons show splitting patterns (δ 7.2–7.8 ppm) .

- Elemental Analysis: Validates purity (>95% C, H, N, S) .

- Mass Spectrometry (HRMS): Provides molecular ion peaks (e.g., [M+H]⁺ at m/z 261.32) .

Basic: What in vitro biological assays are used to evaluate its antidiabetic potential?

Answer:

- Hemoglobin Glycosylation Inhibition: Tested at 5–25 μM concentrations in phosphate buffer (pH 7.4), comparing inhibition to metformin .

- α-Amylase/α-Glucosidase Inhibition: IC₅₀ values determined via colorimetric assays using starch/p-nitrophenyl glucopyranoside substrates .

- Antioxidant Activity: DPPH radical scavenging (EC₅₀ ~15–30 μM) and FRAP assays confirm redox-modulating effects .

Advanced: How does this compound interact with bacterial enzymes?

Answer:

Mechanistic studies suggest:

- Enzyme Inhibition: Binds to penicillin-binding proteins (PBPs) in Staphylococcus aureus, disrupting cell wall synthesis (MIC: 8–16 μg/mL) .

- Thiol Reactivity: The -SH group chelates metal ions in bacterial metalloproteases, reducing biofilm formation .

- Synergy Testing: Combines with β-lactams to lower resistance thresholds (FIC index <0.5) .

Advanced: How can SAR studies guide the design of more potent oxadiazole-thiol derivatives?

Answer:

- Benzyl Substituents: Electron-withdrawing groups (e.g., -NO₂) at the para position enhance antibacterial activity (MIC reduction by 50%) .

- Oxadiazole Ring Modifications: Replacing sulfur with selenium improves antioxidant capacity but reduces metabolic stability .

- Hybrid Structures: Fusion with benzothiophene (e.g., ) increases lipophilicity, enhancing blood-brain barrier penetration .

Q. Table 2: SAR Trends in Oxadiazole-Thiol Derivatives

| Modification | Biological Impact | Reference |

|---|---|---|

| -NO₂ at benzyl para | MIC ↓ 50% against E. coli | |

| Selenium substitution | DPPH EC₅₀ ↓ to 10 μM | |

| Benzothiophene fusion | Anticancer IC₅₀ <10 μM (HeLa cells) |

Advanced: How to resolve contradictions in reported IC₅₀ values across studies?

Answer: Discrepancies arise from:

- Assay Variability: Differences in solvent (DMSO vs. saline) and incubation time (24h vs. 48h) affect bioavailability .

- Cell Line Heterogeneity: In vitro models (e.g., HepG2 vs. 3T3-L1) show varying metabolic uptake rates .

- Statistical Rigor: Replicate experiments (n ≥ 3) and ANOVA analysis reduce type I/II errors .

Advanced: What computational methods predict the compound’s pharmacokinetics?

Answer:

- Molecular Docking (AutoDock Vina): Identifies binding affinities to α-glucosidase (ΔG ≈ -8.2 kcal/mol) .

- ADMET Prediction (SwissADME): Moderate BBB permeability (logBB ≈ 0.3) but high plasma protein binding (>90%) .

- MD Simulations (GROMACS): Confirms stable binding to PBPs over 100 ns trajectories .

Advanced: How to address solubility challenges in in vivo studies?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.